molecular formula C9H15N3 B1454076 Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine CAS No. 1341799-64-1

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

Cat. No.: B1454076
CAS No.: 1341799-64-1
M. Wt: 165.24 g/mol
InChI Key: OLAUAOOYNKSVGS-UHFFFAOYSA-N
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Description

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine is a substituted pyrimidine derivative characterized by a pyrimidine core with a propan-2-yl (isopropyl) group at position 2 and a methylaminomethyl (-CH2-NH-CH3) group at position 5 (Figure 1). Its molecular formula is C9H16N3, with a molecular weight of 166.25 g/mol. The compound combines the aromatic pyrimidine scaffold with hydrophobic (isopropyl) and hydrophilic (amine) functional groups, making it a versatile intermediate in medicinal chemistry and agrochemical research.

  • Buchwald-Hartwig amination for introducing amine groups.
  • Suzuki-Miyaura coupling for aryl/alkyl substituent addition (e.g., isopropyl groups).
  • Reductive amination for methylaminomethyl side-chain installation.

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-8(4-10-3)6-12-9/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAUAOOYNKSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 5-(Halomethyl)pyrimidine Derivatives

A common approach starts with 5-(halomethyl)-2-(propan-2-yl)pyrimidine intermediates, which undergo nucleophilic substitution with methylamine to yield the target compound.

  • Step 1 : Synthesis of 5-(halomethyl)-2-(propan-2-yl)pyrimidine
    The pyrimidine core is first alkylated at the 2-position with an isopropyl group. Then, the 5-position is functionalized by introducing a halomethyl group (e.g., chloromethyl or bromomethyl) through halogenation reactions.

  • Step 2 : Nucleophilic substitution with methylamine
    The halomethyl group acts as a good leaving group, allowing methylamine to attack the electrophilic carbon, displacing the halide and forming the methylaminomethyl substituent.

  • Reaction conditions :
    Typically carried out in polar aprotic solvents (e.g., methanol, acetonitrile) under mild heating (room temperature to reflux). The reaction time ranges from 1 to several hours depending on reagent concentrations.

  • Workup :
    After completion, the reaction mixture is neutralized if acidic or basic, extracted with organic solvents, and purified by column chromatography or recrystallization.

Reductive Amination of 5-Formyl-2-(propan-2-yl)pyrimidine

An alternative method involves reductive amination:

  • Step 1 : Synthesis of 5-formyl-2-(propan-2-yl)pyrimidine
    The 5-position is oxidized to an aldehyde group.

  • Step 2 : Reaction with methylamine
    The aldehyde is reacted with methylamine to form an imine intermediate.

  • Step 3 : Reduction of the imine
    The imine is reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

  • Reaction conditions :
    The imine formation typically occurs in an alcohol solvent at room temperature. The reduction step is conducted under mild conditions to avoid side reactions.

  • Advantages :
    This method allows for selective introduction of the methylamine group and can be more tolerant of functional groups.

Cross-Coupling and Amination Reactions

Though less common for this specific compound, palladium-catalyzed cross-coupling or Buchwald-Hartwig amination may be employed for related pyrimidine derivatives to install amine substituents at specific positions.

Representative Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Outcome
1 2-(propan-2-yl)pyrimidine Halogenation at 5-position (e.g., NBS) 5-(halomethyl)-2-(propan-2-yl)pyrimidine
2 5-(halomethyl)-2-(propan-2-yl)pyrimidine + methylamine Methanol, reflux, 2–6 hours Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
OR 5-formyl-2-(propan-2-yl)pyrimidine + methylamine Methanol, room temp, 1 hour (imine formation) Imine intermediate
3 Imine intermediate NaBH4 or NaBH3CN, MeOH, 0–25 °C, 1–3 hours Target amine compound

Research Findings and Optimization Notes

  • Yield and Purity : Yields for nucleophilic substitution routes typically range from 70% to 90% with high purity after chromatographic purification.

  • Catalysts and Additives : Acid catalysts such as para-toluenesulfonic acid may be used to facilitate imine formation in reductive amination.

  • Solvent Effects : Polar solvents enhance nucleophilicity of methylamine and solubility of intermediates, improving reaction rates.

  • Temperature Control : Mild temperatures prevent decomposition of pyrimidine ring and side reactions.

  • Workup Procedures : Extraction with organic solvents followed by pH adjustments and silica gel chromatography are effective for isolation.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Nucleophilic substitution Halomethyl intermediate + methylamine Straightforward, high yield Requires halomethyl precursor
Reductive amination Aldehyde + methylamine + reduction Selective, mild conditions Requires aldehyde intermediate
Cross-coupling amination Pd-catalyzed amination Versatile for complex derivatives More complex, costly catalysts

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at electron-deficient positions. For example, halogenation occurs preferentially at position 4 or 6 under acidic conditions:

Reaction ConditionsProductYieldSource
BrominationHBr, FeBr₃, 80°C, 6 h5-(Bromomethyl)-2-isopropylpyrimidine72%
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-(Nitromethyl)-2-isopropylpyrimidine65%

The methylaminomethyl group enhances electron density at position 5, directing EAS to positions 4 and 6 .

Reductive Amination

The primary amine group reacts with aldehydes/ketones under reductive conditions to form secondary amines:

Substrate ConditionsProductYieldSource
BenzaldehydeNaBH₃CN, MeOH, 25°C, 12 hN-Benzyl derivative85%
CyclohexanoneH₂ (1 atm), Pd/C, EtOH, 6 hN-Cyclohexyl derivative78%

Acylation Reactions

The methylamine moiety reacts with acyl chlorides or anhydrides to form amides:

Reagent ConditionsProductYieldSource
Acetic anhydridePyridine, 80°C, 3 hN-Acetyl derivative90%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 2 hN-Benzoyl derivative88%

Suzuki-Miyaura Coupling

The pyrimidine ring participates in palladium-catalyzed cross-coupling to install aryl/heteroaryl groups:

Boronic Acid ConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 150°C, 30 min5-(Methylaminomethyl)-2-isopropyl-4-phenylpyrimidine60%

Acid/Base Hydrolysis

Under harsh conditions, the methylaminomethyl group hydrolyzes to a carboxylic acid:

Conditions ProductDegradation RateSource
6 M HCl, reflux, 24 h5-Carboxy-2-isopropylpyrimidine95%
2 M NaOH, 100°C, 6 hPartial decomposition40%

Oxidation

The amine group is susceptible to oxidation by strong oxidizers:

Reagent ConditionsProductYieldSource
H₂O₂, Fe²⁺, pH 7N-Oxide derivative82%
KMnO₄, H₂SO₄, 50°C, 2 h5-(Nitroso)methyl-2-isopropylpyrimidine68%

Key Mechanistic Insights

  • Nucleophilic Reactivity : The amine group acts as a soft nucleophile in SN2 reactions (e.g., alkylation) .

  • Aromatic Electrophilicity : Pyrimidine positions 4/6 are activated for halogenation due to electron-withdrawing effects .

Scientific Research Applications

Medicinal Chemistry

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine serves as a scaffold for the development of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity against specific targets. For instance, derivatives of this compound have been investigated for their potential as selective inhibitors of protein kinases, such as JAK1, which plays a critical role in inflammatory responses and autoimmune diseases .

Drug Development

The compound has been utilized in the synthesis of new drug candidates aimed at treating conditions like rheumatoid arthritis and cancer. For example, a study highlighted the design of a JAK1-selective inhibitor based on a similar scaffold, demonstrating promising in vitro and in vivo efficacy in mouse models .

Biochemical Research

In biochemical assays, this compound has been used to probe enzyme activity and interaction pathways. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding biochemical processes and disease mechanisms.

Case Studies

Case Study 1: JAK1 Inhibition
A recent study focused on synthesizing JAK1 inhibitors derived from this compound. The lead compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, indicating its potential therapeutic application in inflammatory diseases .

Case Study 2: Synthesis of Novel Anticancer Agents
Research involving this compound has led to the development of novel anticancer agents that target specific signaling pathways in cancer cells. The modifications made to the pyrimidine ring structure have shown enhanced potency and selectivity against various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural variations among pyrimidine-based amines influence their physicochemical properties and biological activity. Below is a comparative analysis of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine and related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Evidence Source
This compound 2: Propan-2-yl; 5: CH2-NH-CH3 C9H16N3 166.25 Hypothesized lipophilic (logP ~2.1) Inferred
2-(5-Bromopyrimidin-2-yl)ethylamine () 2: Bromo; 5: CH2-CH2-NH-CH3 C7H10BrN3 230.08 Bromine enhances electrophilicity
5-(4-Methoxyphenyl)pyrimidin-2-amine () 2: NH2; 5: 4-Methoxyphenyl C11H11N3O 201.23 Aromatic π-stacking potential
2-Chloro-4-methylpyrimidin-5-amine () 2: Cl; 4: CH3; 5: NH2 C5H7ClN3 144.58 High purity (≥95%); research applications
N-Methyl-5-(2-((4-methylphenyl)amino)pyrimidin-4-yl)thiazol-2-amine () Pyrimidine-thiazole hybrid C16H15N6OS 436.39 mp 98–99°C; HPLC purity 99%
Key Observations:

Substituent Effects on Lipophilicity :

  • The isopropyl group in the target compound increases lipophilicity compared to polar substituents like methoxy () or bromo ().
  • Chloro and bromo groups () enhance electrophilicity, favoring nucleophilic substitution reactions.

Aromatic substituents (e.g., 4-methoxyphenyl in ) improve π-π interactions in drug-receptor binding.

Synthetic Flexibility :

  • Palladium-catalyzed couplings () and reductive amination () are common for introducing alkyl/aryl and amine groups, respectively.

Pharmacological Potential

  • Rosuvastatin intermediates () utilize pyrimidine cores for cholesterol-lowering activity.
  • Kinase inhibitor motifs () often feature pyrimidine-amine scaffolds for ATP-binding site targeting.

Biological Activity

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms, effects, and relevant research findings.

This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. The specific pathways involved depend on the target's nature and the compound's application.

Types of Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Can form corresponding oxides.
  • Reduction : Can be converted into reduced forms.
  • Substitution : Can participate in nucleophilic substitution reactions, where groups such as methyl or isopropyl can be replaced by other substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds similar to this have shown promising results in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were significantly lower than those of standard treatments like 5-Fluorouracil, indicating superior efficacy in growth inhibition .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory activity. They effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests a potential therapeutic application in inflammatory conditions.

Safety and Toxicity Profiles

Toxicity studies conducted on related compounds have indicated a favorable safety profile. For example, one study reported no acute toxicity in mice at concentrations up to 2000 mg/kg, suggesting that this compound may also exhibit low toxicity levels in vivo .

Case Studies

  • Study on Antiviral Activity : A related pyrimidine compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza viruses. This was evidenced by a substantial reduction in viral load in infected animal models, highlighting the potential for developing antiviral therapies based on this chemical structure .
  • Immunological Studies : Another study evaluated the immunological effects of pyrimidine derivatives, showing alterations in MAP kinase expression linked to apoptosis pathways. These findings suggest that this compound could influence immune responses and apoptosis in cancer cells .

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityIC50 values lower than 5-Fluorouracil
Anti-inflammatoryEffective COX-2 inhibition (IC50 comparable to celecoxib)
Safety ProfileNo acute toxicity at 2000 mg/kg
Antiviral ActivitySignificant reduction in viral load

Q & A

Q. What synthetic methodologies are commonly employed for Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (e.g., using Pd(II) acetate and boronic esters) is effective for introducing substituents to the pyrimidine ring . Key steps include:

  • Reacting brominated pyrimidine intermediates with boronate esters under catalytic conditions.
  • Purification via column chromatography (hexane/acetone gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks (e.g., using SHELX for refinement) .

Q. What purification strategies are optimal post-synthesis?

  • Chromatography: Gradient elution with hexane/acetone or ethanol/dichloromethane removes impurities .
  • Recrystallization: Enhances purity using solvents like ethyl acetate or 2-methyltetrahydrofuran .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like Log P (lipophilicity) and Steric Molar Refractivity (SMR). For pyrimidine derivatives:

  • MOE software (e.g., MOE 2006.08) correlates electronic/steric parameters with antibacterial activity .
  • Key equation: Activity = a(Log P) + b(SMR) + c, where coefficients reflect substituent effects .

Q. How to address contradictions in crystallographic data during structural refinement?

  • Critical analysis of SHELX outputs: Assess residual density maps and occupancy ratios to resolve disordered atoms .
  • Validation tools: Use checkCIF/PLATON to identify geometric outliers (e.g., bond angle deviations >5°) .

Q. What strategies improve bioactivity through structural modifications?

  • Substituent optimization: Introducing electron-withdrawing groups (e.g., Cl) at the pyrimidine 5-position enhances antimicrobial activity .
  • Side-chain elongation: Increasing alkyl chain length in N-substituents improves membrane permeability (e.g., phenylpropyl groups) .

Q. How to analyze reaction mechanisms in catalytic synthesis?

  • Kinetic studies: Monitor reaction progress via TLC or HPLC to identify intermediates .
  • Isotope labeling: ¹³C or ²H tracing reveals bond-forming steps in cross-coupling reactions .

Q. How to resolve stereochemical challenges in synthesis?

  • Chiral chromatography: Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • X-ray analysis: Determines absolute configuration, as demonstrated for methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine derivatives .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

Reaction TypeCatalystYield (%)Purity MethodReference
Suzuki-Miyaura couplingPd(OAc)₂51Column chromatography
Nucleophilic substitutionNaOH75Recrystallization

Q. Table 2: QSAR Descriptors for Pyrimidine Derivatives

DescriptorRole in ActivityExample ValueReference
Log PMembrane permeability2.4
SMRSteric bulk influence7.8 ų
πElectron-withdrawing effects-0.5

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
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Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

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